![molecular formula C14H10ClN3O2S B2774322 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034392-66-8](/img/structure/B2774322.png)
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
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Description
Chemical Reactions Analysis
The reactivity of a compound is often related to its molecular structure. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive, and the lowest energy gap shows that the compound is the least stable and the most reactive . Specific chemical reactions involving “5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” are not available in the search results.Scientific Research Applications
- Key Compounds : Compounds 6a, 6e, 6h, 6j, 6k (from Series-I) and 7e (from Series-II) exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM. Some compounds also showed low cytotoxicity to human cells .
- Key Compounds : Specific indolyl and oxochromenyl xanthenone derivatives demonstrated promising anti-HIV-1 effects .
Anti-Tubercular Activity
Cytotoxic Effects in Lung Carcinoma
Anti-HIV-1 Activity
Molecular Docking Studies
Sulfonamide Derivatives
Chemical Synthesis and Crystallography
properties
IUPAC Name |
5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-12-4-3-11(21-12)14(19)18-8-9-13(17-6-5-16-9)10-2-1-7-20-10/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWYAISRXGGAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide |
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